4-Amino-5-imidazolecarboxamide hydrochloride 4-Amino-5-imidazolecarboxamide hydrochloride Corrosion inhibition and adsorption characteristics of 5-amino-4-imidazolecarboxamide hydrochloride on aluminum in 1M HCl has been investigated.
5-Amino-4-imidazolecarboxamide hydrochloride is the hydrochloride salt of 5-Amino-4-imidazolecarboxamide, a metabolite of Temozolomide. It is also an impurity in the synthesis of Dacarbazine.
Brand Name: Vulcanchem
CAS No.: 72-40-2
VCID: VC21347562
InChI: InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H
SMILES: C1=NC(=C(N1)C(=O)N)N.Cl
Molecular Formula: C4H7ClN4O
Molecular Weight: 162.58 g/mol

4-Amino-5-imidazolecarboxamide hydrochloride

CAS No.: 72-40-2

Cat. No.: VC21347562

Molecular Formula: C4H7ClN4O

Molecular Weight: 162.58 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Amino-5-imidazolecarboxamide hydrochloride - 72-40-2

CAS No. 72-40-2
Molecular Formula C4H7ClN4O
Molecular Weight 162.58 g/mol
IUPAC Name 4-amino-1H-imidazole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H
Standard InChI Key MXCUYSMIELHIQL-UHFFFAOYSA-N
SMILES C1=NC(=C(N1)C(=O)N)N.Cl
Canonical SMILES C1=NC(=C(N1)C(=O)N)N.Cl
Appearance Pale Gray Solid
Melting Point >183ºC (dec.)

Chemical Identity and Structure

Basic Information

4-Amino-5-imidazolecarboxamide hydrochloride is an aminoimidazole derivative with the amino group positioned at C-4 and a carboxamide group at C-5 of the imidazole ring, combined with hydrochloride salt. The compound is formally known as 1H-Imidazole-4-carboxamide, 5-amino-, monohydrochloride .

PropertyValue
CAS Registry Number72-40-2
Molecular FormulaC₄H₇ClN₄O
Molecular Weight162.58 g/mol
InChIInChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H
InChIKeyMXCUYSMIELHIQL-UHFFFAOYSA-N
SMILESC1(N=CNC=1N)C(=O)N.Cl

Synonyms

The compound is known by several alternative names in scientific literature, which include:

  • 5-Amino-4-imidazolecarboxamide hydrochloride

  • AICA hydrochloride

  • 4-Aminoimidazole-5-carboxamide hydrochloride

  • 5(4)-Amino-4(5)-(aminocarbonyl)imidazole hydrochloride

  • 5-Aminoimidazole-4-carboxamide hydrochloride

  • AIC·HCl

Physical and Chemical Properties

Physical Characteristics

4-Amino-5-imidazolecarboxamide hydrochloride typically appears as a white to light beige or light grey crystalline powder. The physical state at room temperature (20°C) is solid .

PropertyDescription
AppearanceWhite to light beige to light grey crystalline powder
Melting Point250-252°C (decomposition)
FormCrystals or crystalline powder
ColorWhite to light grey to light yellow
StabilityHygroscopic
PropertyValue
Water SolubilitySoluble (50mg/mL, clear, light yellow)
Solubility in Other SolventsSparingly soluble in DMSO (with sonication), slightly soluble in methanol (with sonication)
Storage Temperature2-8°C or room temperature (recommended in a cool and dark place, <15°C)
Special Storage ConditionsStore under inert gas; Air sensitive

Analytical Specifications

High-purity commercial samples of the compound typically meet the following specifications:

Test ParameterSpecification
Purity (HPLC)≥98.0 area%
Purity (Nonaqueous Titration)≥98.0%
Titration Argentometric≥97.5%
Infrared SpectrumConforms to reference standard
Solubility Test(5% in water) Clear
Residue After Evaporation≤0.001%
Acidity≤0.0005 meq/g

Synthesis Methods

Traditional Synthesis Routes

Historically, the synthesis of 4-amino-5-imidazolecarboxamide hydrochloride has primarily relied on cyanide-based methods. These traditional routes utilize highly toxic cyanide compounds such as sodium cyanide, hydrocyanic acid, and cyanopropanol, which pose significant safety concerns and require specialized handling facilities .

Laboratory Purification Methods

For laboratory-scale purification, recrystallization from ethanol is an effective method to obtain high-purity samples of the hydrochloride salt .

Applications and Uses

Pharmaceutical Applications

4-Amino-5-imidazolecarboxamide hydrochloride serves as a key intermediate in pharmaceutical synthesis, particularly in:

  • Anti-cancer drug production: It is an important intermediate for the synthesis of temozolomide medicaments and dacarbazine, which are used in cancer treatment .

  • Heterocyclic compound synthesis: The compound is utilized in the synthesis of various heterocyclic compounds such as guanine, purines, and pyrimidines, which are fundamental building blocks in nucleic acid chemistry .

Research Applications

The compound has diverse applications in research settings:

  • Biochemical research: It serves as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activity and metabolic pathways .

  • Pharmaceutical development: The compound is crucial in developing drugs targeting metabolic disorders and other conditions .

  • Antimicrobial research: It has shown potential in developing antimicrobial agents, making it relevant for combating resistant bacterial strains .

  • Plant growth regulation: In agricultural research, the compound is used to explore effects on plant growth and development, with the potential to improve crop yields .

  • Diagnostic tool development: The compound can be incorporated into diagnostic assays to enhance the detection of specific biomolecules in clinical settings .

Biological and Pharmacological Activities

Other Biological Investigations

Corrosion inhibition and adsorption characteristics of 5-amino-4-imidazolecarboxamide hydrochloride on aluminum in 1M HCl have been investigated, suggesting potential applications beyond pharmaceutical synthesis .

Classification ParameterValue
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water)
Hazard CodesXi, Xn (Irritant, Harmful)
Risk Statements20/21/22-36/37/38 (Harmful by inhalation, contact with skin, and if swallowed; Irritating to eyes, respiratory system, and skin)
Safety Statements22-24/25-36-26 (Do not breathe dust, avoid contact with skin and eyes, wear suitable protective clothing, in case of contact with eyes rinse immediately)
ManufacturerProduct DescriptionPackage SizePrice (USD)*
Sigma-Aldrich5-Amino-4-imidazolecarboxamide hydrochloride 98%5g$23.60
Sigma-AldrichDacarbazine Related Compound A Pharmaceutical Secondary Standard100mg$534.00
Sigma-AldrichDacarbazine Related Compound A USP Reference Standard50mg$1,380.00
TCI Chemical5(4)-Amino-4(5)-(aminocarbonyl)imidazole Hydrochloride >98.0%5g$55.00
TCI Chemical5(4)-Amino-4(5)-(aminocarbonyl)imidazole Hydrochloride >98.0%25g$203.00

*Prices as of March 2024

Future Research Directions

Developing New Synthesis Methods

Current research focuses on developing more efficient and environmentally friendly synthesis methods for 4-amino-5-imidazolecarboxamide hydrochloride. The goals include:

  • Reducing the use of toxic reagents

  • Simplifying production processes

  • Lowering production costs

  • Minimizing environmental impact

Expanding Applications

Potential areas for expanding the applications of this compound include:

  • Development of new pharmaceutical derivatives with enhanced efficacy

  • Exploration of novel biological activities

  • Use in combination therapies for cancer treatment

  • Applications in nanotechnology and drug delivery systems

  • Expansion into new diagnostic platforms

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator